molecular formula C22H22Cl2N2O5 B15010096 Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15010096
M. Wt: 465.3 g/mol
InChI Key: BIRRLMGNQJTPNY-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring.

Preparation Methods

The synthesis of Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions to yield the final product .

Chemical Reactions Analysis

Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C22H22Cl2N2O5

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 4-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H22Cl2N2O5/c1-4-30-21(27)19-12(2)25-22(28)26-20(19)13-6-8-17(18(9-13)29-3)31-11-14-5-7-15(23)10-16(14)24/h5-10,20H,4,11H2,1-3H3,(H2,25,26,28)

InChI Key

BIRRLMGNQJTPNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)C

Origin of Product

United States

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